8-Hydroxyisothiochroman-1-one
Description
8-Hydroxyisothiochroman-1-one is a sulfur-containing bicyclic heterocyclic compound characterized by a thiochromane backbone (a benzene ring fused to a thiopyran-2-one ring) with a hydroxyl group at the 8-position. This structural motif distinguishes it from oxygen-based analogs like isochroman-1-one derivatives.
Key structural features of 8-hydroxyisothiochroman-1-one include:
- Sulfur substitution: The presence of sulfur in the thiopyranone ring instead of oxygen alters electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H8O2S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
8-hydroxy-3,4-dihydroisothiochromen-1-one |
InChI |
InChI=1S/C9H8O2S/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-3,10H,4-5H2 |
InChI Key |
HGNDGMZXXUHECM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C2=C1C=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyisothiochroman-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with thioglycolic acid in the presence of a catalyst, followed by cyclization to form the desired product. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of 8-Hydroxyisothiochroman-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyisothiochroman-1-one undergoes various chemical reactions, including:
Oxidation: The
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 8-hydroxyisothiochroman-1-one with oxygen-based analogs from the isochroman-1-one family :
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Isochroman-1-one | C₉H₈O₂ | 148.16 | 4702-34-5 | Oxygen-based bicyclic core |
| 8-Hydroxy-isochroman-1-one | C₉H₈O₃ | 164.16 | 55104-49-9 | 8-hydroxy substitution on oxygen core |
| 8-Methoxy-isochroman-1-one | C₁₀H₁₀O₃ | 178.19 | 30404-50-3 | Methoxy group at 8-position |
| 8-Hydroxyisothiochroman-1-one | C₉H₈O₂S | 180.22 | Not reported | Sulfur substitution at thiopyranone |
Key Observations :
- Molecular weight : The sulfur atom increases molecular weight by ~32 g/mol compared to oxygen analogs.
- Polarity : The hydroxyl group enhances polarity, but sulfur’s lower electronegativity may reduce solubility in polar solvents relative to oxygen-based compounds.
- Reactivity: Sulfur’s nucleophilicity could make the compound more prone to oxidation or thiol-mediated reactions compared to isochromanones.
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